4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde
Description
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde is a chemical compound with the molecular formula C15H10Cl2O3 and a molecular weight of 309.15 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
4-[2-(3,4-dichlorophenyl)-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c16-13-6-3-11(7-14(13)17)15(19)9-20-12-4-1-10(8-18)2-5-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWCAJOYAMDPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 3,4-dichlorophenylacetic acid with 4-formylphenol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde can be compared with similar compounds such as:
2,4-Dichlorophenol: A precursor for the synthesis of herbicides and wood preservatives.
2,4-Dichlorobenzaldehyde: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound .
Biological Activity
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C15H10Cl2O3, and it has garnered interest due to its biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H10Cl2O3
- Molecular Weight : 309.15 g/mol
- Structural Features : The compound contains a dichlorophenyl group and an aldehyde functional group, which are essential for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves interference with bacterial metabolic pathways, potentially affecting enzyme activity critical for survival.
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism of action involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, it may target cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
The biological effects of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes in both microbial and cancer cells.
- Signal Transduction Pathways : By modulating pathways such as those involving CDKs, it can lead to cell cycle arrest and apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effective inhibition against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL. |
| Anticancer Research | In vitro studies showed that treatment with the compound resulted in a 70% reduction in viability of human breast cancer cells (MCF-7) at a concentration of 25 µM after 48 hours. |
| Mechanistic Insights | Research indicated that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9. |
Comparative Analysis
When compared to similar compounds such as 2,4-Dichlorophenol and 2,4-Dichlorobenzaldehyde, this compound shows enhanced biological activity due to its unique structural features that facilitate stronger interactions with biological targets.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High (MIC = 50 µg/mL) | Significant (70% reduction at 25 µM) |
| 2,4-Dichlorophenol | Moderate | Low |
| 2,4-Dichlorobenzaldehyde | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
